![molecular formula C15H15ClN2OS B2586313 [4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-cyclopropylmethanone CAS No. 957354-98-2](/img/structure/B2586313.png)
[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-cyclopropylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-cyclopropylmethanone, also known as CP-47,497, is a synthetic cannabinoid that acts on the endocannabinoid system in the human body. It was first synthesized in the mid-1990s and has been the subject of scientific research ever since. CP-47,497 is a potent agonist of the CB1 receptor and has been shown to have a variety of biochemical and physiological effects.
作用机制
[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-cyclopropylmethanone acts as a potent agonist of the CB1 receptor, which is one of the two main receptors of the endocannabinoid system. When [4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-cyclopropylmethanone binds to the CB1 receptor, it activates a signaling pathway that leads to a variety of biochemical and physiological effects. These effects include the release of neurotransmitters such as dopamine and serotonin, the inhibition of pain signals, and the modulation of appetite and mood.
Biochemical and Physiological Effects:
[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-cyclopropylmethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of glutamate, a neurotransmitter that is involved in pain signaling. It has also been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in mood regulation. [4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-cyclopropylmethanone has also been shown to modulate appetite and to have anti-inflammatory effects.
实验室实验的优点和局限性
[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-cyclopropylmethanone has several advantages as a research tool. It is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, [4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-cyclopropylmethanone also has several limitations. It is highly lipophilic, which makes it difficult to dissolve in aqueous solutions. It also has a relatively short half-life in the body, which limits its usefulness in certain types of experiments.
未来方向
There are several future directions for research on [4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-cyclopropylmethanone and synthetic cannabinoids in general. One area of interest is the development of new drugs that target the endocannabinoid system. Another area of interest is the study of the effects of synthetic cannabinoids on the developing brain, as there is evidence that these drugs may have long-term effects on cognitive function. Finally, there is interest in the development of new analytical methods for detecting synthetic cannabinoids in biological samples, as these drugs are increasingly being used recreationally.
合成方法
The synthesis of [4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-cyclopropylmethanone involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorothiophenol. This is then reacted with 3,5-dimethylpyrazole-1-carboxylic acid to form the corresponding thioester. The thioester is then reacted with cyclopropylmethyl bromide in the presence of a base to form the final product, [4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-cyclopropylmethanone.
科学研究应用
[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-cyclopropylmethanone has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the effects of cannabinoids on pain, inflammation, appetite, and mood. [4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-cyclopropylmethanone has also been used to study the mechanisms of action of synthetic cannabinoids and to develop new drugs that target the endocannabinoid system.
属性
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-9-14(20-13-7-5-12(16)6-8-13)10(2)18(17-9)15(19)11-3-4-11/h5-8,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWZYMATJKPWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CC2)C)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-cyclopropylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

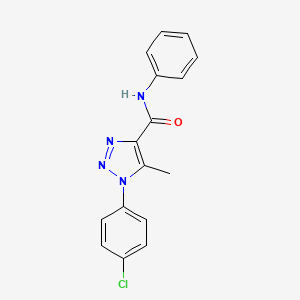
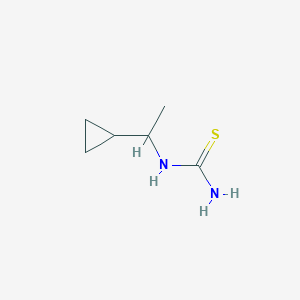

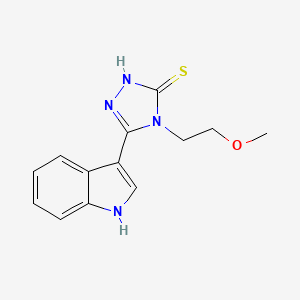

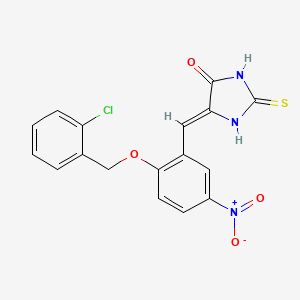
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2586241.png)
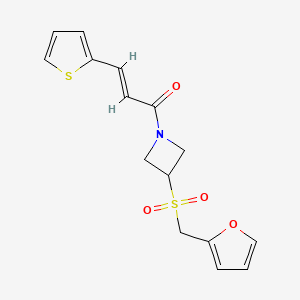
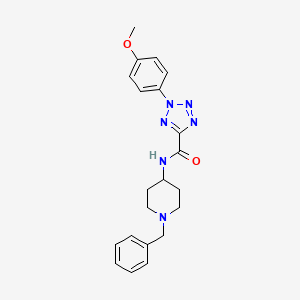


![2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2586249.png)
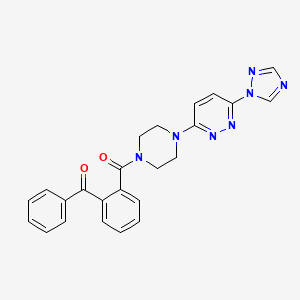
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2586251.png)